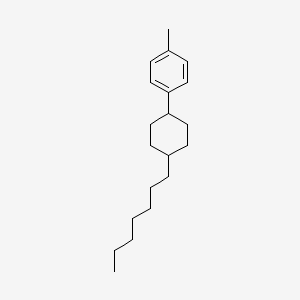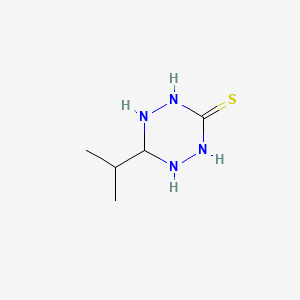![molecular formula C14H26Si2 B13979441 Silane, bicyclo[4.2.0]octa-1(6),3-diene-2,5-diylbis[trimethyl-](/img/structure/B13979441.png)
Silane, bicyclo[4.2.0]octa-1(6),3-diene-2,5-diylbis[trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, bicyclo[4.2.0]octa-1(6),3-diene-2,5-diylbis[trimethyl-: is a silicon-based organic compound with the molecular formula C14H26Si2 and a molecular weight of 250.53 g/mol . This compound is characterized by its unique bicyclic structure, which includes a silane group and two trimethylsilyl groups attached to a bicyclo[4.2.0]octa-1(6),3-diene framework .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Silane, bicyclo[4.2.0]octa-1(6),3-diene-2,5-diylbis[trimethyl- typically involves the reaction of bicyclo[4.2.0]octa-1,3,5-triene with trimethylsilyl chloride in the presence of a base such as sodium hydride . The reaction is carried out under an inert atmosphere, usually argon, to prevent oxidation and moisture interference . The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: Silane, bicyclo[4.2.0]octa-1(6),3-diene-2,5-diylbis[trimethyl- undergoes various chemical reactions, including:
Substitution: The trimethylsilyl groups can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, ozone, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), organometallic reagents (Grignard reagents).
Major Products Formed:
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted silanes depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: Silane, bicyclo[4.2.0]octa-1(6),3-diene-2,5-diylbis[trimethyl- is used as an intermediate in the synthesis of more complex silicon-containing compounds. It is also employed in the development of new materials with unique properties .
Biology and Medicine: In biological research, this compound is used to study the interactions of silicon-based molecules with biological systems.
Industry: In the industrial sector, Silane, bicyclo[4.2.0]octa-1(6),3-diene-2,5-diylbis[trimethyl- is used in the production of advanced materials such as polymers, coatings, and adhesives. Its unique structure imparts desirable properties such as thermal stability and resistance to chemical degradation .
Mécanisme D'action
The mechanism of action of Silane, bicyclo[4.2.0]octa-1(6),3-diene-2,5-diylbis[trimethyl- involves its interaction with various molecular targets. The silicon atoms in the compound can form strong bonds with other elements, facilitating the formation of stable complexes . These interactions can influence the reactivity and stability of the compound, making it useful in various applications .
Comparaison Avec Des Composés Similaires
- Silane, bicyclo[4.2.0]octa-1,3,5-trien-3-yl-dimethyl((E)-styryl)-silane
- Di(bicyclo[4.2.0]octa-1(6),2,4-trien-3-yl)dimethylsilane
Uniqueness: Silane, bicyclo[4.2.0]octa-1(6),3-diene-2,5-diylbis[trimethyl- is unique due to its specific bicyclic structure and the presence of two trimethylsilyl groups. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .
Propriétés
Formule moléculaire |
C14H26Si2 |
|---|---|
Poids moléculaire |
250.53 g/mol |
Nom IUPAC |
trimethyl-(5-trimethylsilyl-2-bicyclo[4.2.0]octa-1(6),3-dienyl)silane |
InChI |
InChI=1S/C14H26Si2/c1-15(2,3)13-9-10-14(16(4,5)6)12-8-7-11(12)13/h9-10,13-14H,7-8H2,1-6H3 |
Clé InChI |
GHJZZNXUCNMCQN-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C1C=CC(C2=C1CC2)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


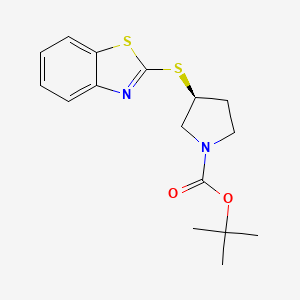

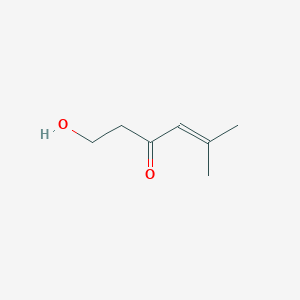
![1-Azabicyclo[3.3.3]undecane](/img/structure/B13979374.png)
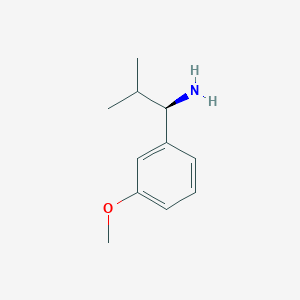


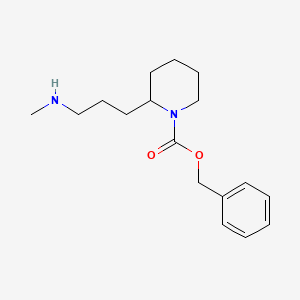
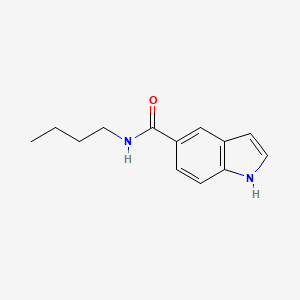

![6-Ethynyl-2-oxaspiro[3.3]heptan-6-ol](/img/structure/B13979411.png)
